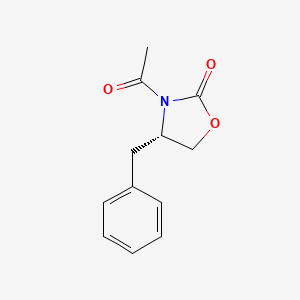
(2S,2'S,5S)-5-Hydroxy Lysinonorleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,2’S,5S)-5-Hydroxy Lysinonorleucine is a non-proteinogenic amino acid derivative It is a stereoisomer of lysinonorleucine, characterized by the presence of a hydroxyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S,5S)-5-Hydroxy Lysinonorleucine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts in the hydrogenation of appropriate precursors. The reaction conditions often include the use of solvents like ethanol or methanol, and the process is carried out under controlled temperatures and pressures to achieve high yields and purity.
Industrial Production Methods
Industrial production of (2S,2’S,5S)-5-Hydroxy Lysinonorleucine may involve large-scale enantioselective synthesis using optimized catalysts and reaction conditions. The process is designed to be efficient and cost-effective, ensuring the production of high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
(2S,2’S,5S)-5-Hydroxy Lysinonorleucine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Various substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学的研究の応用
(2S,2’S,5S)-5-Hydroxy Lysinonorleucine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of (2S,2’S,5S)-5-Hydroxy Lysinonorleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes or signal transduction mechanisms.
類似化合物との比較
Similar Compounds
Lysinonorleucine: A structurally similar compound without the hydroxyl group.
Hydroxyproline: Another hydroxylated amino acid derivative with different stereochemistry.
Hydroxylysine: Similar in structure but with hydroxylation at a different position.
Uniqueness
(2S,2’S,5S)-5-Hydroxy Lysinonorleucine is unique due to its specific stereochemistry and the presence of the hydroxyl group at the fifth position. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
869184-38-3 |
|---|---|
分子式 |
C₁₂H₂₅N₃O₅ |
分子量 |
291.34 |
同義語 |
(5S)-N6-[(5S)-5-Amino-5-carboxypentyl]-5-hydroxy-L-lysine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)





![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)
